molecular formula C5H5N5 B3333395 (1,3-~15~N_2_)-7H-Purin-6-amine CAS No. 97908-71-9

(1,3-~15~N_2_)-7H-Purin-6-amine

Cat. No. B3333395
CAS RN: 97908-71-9
M. Wt: 137.11 g/mol
InChI Key: GFFGJBXGBJISGV-GAWGKFCISA-N
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Description

“(1,3-~15~N_2_)-7H-Purin-6-amine” is a compound that is used in various scientific research . It is a pyrimidine nucleobase found in DNA that can be used as an isotopically labeled precursor .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, the synthesis of [2′-13C, 1,3-15N2]uridine was achieved by obtaining an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose in excellent yield by condensation of K13CN with D-erythrose 2 using a modification of the Kiliani–Fischer synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and requires advanced techniques for analysis. For instance, NMR spectroscopy is a powerful biophysical technique capable of probing RNA structure and dynamics at high-resolution .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For example, the ribonucleoside 5-methylcytidine (m5C) is subject to oxidative processing in mammals, forming 5-hydroxymethyl-cytidine (hm5C) and 5-formylcytidine (f5C) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. For instance, it is known that water solutions of urea show very exceptional, specific properties. These solutions can change the structure of proteins and increase the solubility of hydrophobic species such as hydrocarbons .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Biological Activity of Analogs : A study by Roggen et al. (2011) explored the synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines and their biological screening. This research demonstrated the significance of substituents on the purine ring for antimycobacterial and antiprotozoal activity, as well as activity against several cancer cell lines (Roggen et al., 2011).

  • Antibacterial Evaluation : Govori (2017) conducted an antibacterial evaluation of 1,2,4-Triazole compounds containing the purine moiety, which sheds light on the antimicrobial potential of purine derivatives (Govori, 2017).

Biological and Medicinal Applications

  • Anti-influenza Activity : Research by Krasnov et al. (2021) on novel purine conjugates with N-heterocycles highlighted their moderate activity against influenza A virus, indicating the potential of purine derivatives in antiviral therapies (Krasnov et al., 2021).

  • DNA Modification and Epigenetics : A study by Liu et al. (2017) used stable isotope-labeled deoxynucleoside analogs to trace DNA modifications in human cells, demonstrating a method for identifying DNA methylation and potential mycoplasma contamination in cell cultures (Liu et al., 2017).

Analytical and Synthetic Methodologies

  • Novel Synthesis Techniques : Huang et al. (2009) reported on the efficient synthesis of 1,2,9-trisubstituted 1,9-dihydro-6H-purin-6-ones, compounds related to purine, demonstrating their cytotoxicity against various cancer cells, showcasing the therapeutic potential of purine derivatives (Huang et al., 2009).

properties

IUPAC Name

7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i8+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGJBXGBJISGV-GAWGKFCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=[15N]C=[15N]C(=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736180
Record name (1,3-~15~N_2_)-7H-Purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97908-71-9
Record name (1,3-~15~N_2_)-7H-Purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97908-71-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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